Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate
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Overview
Description
Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzyl group, a brominated phenoxyethyl moiety, and a carbamate functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate typically involves the reaction of 5-bromo-2-methylphenol with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the isocyanate, forming the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system, such as treatments for Alzheimer’s disease.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate exerts its effects involves the interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- Benzyl (2-bromoethyl)carbamate
- Benzyl (2-chloroethyl)carbamate
- Benzyl (2-methylphenoxy)ethyl)carbamate
Comparison: Benzyl (2-(5-bromo-2-methylphenoxy)ethyl)carbamate is unique due to the presence of the brominated phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more effective in biological applications .
Properties
IUPAC Name |
benzyl N-[2-(5-bromo-2-methylphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-13-7-8-15(18)11-16(13)21-10-9-19-17(20)22-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOHZCHANPXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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